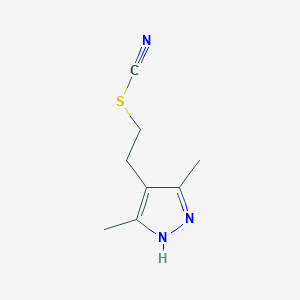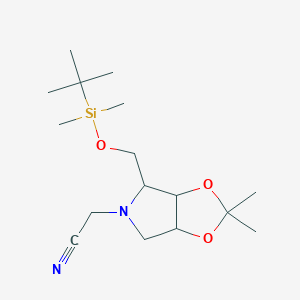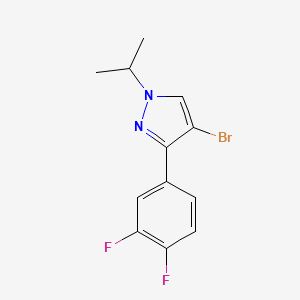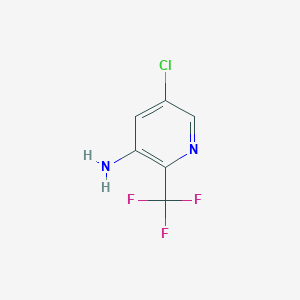
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a thiocyanate group attached to an ethyl chain, which is connected to a pyrazole ring substituted with two methyl groups at positions 3 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. This reaction forms 3,5-dimethyl-1H-pyrazole.
Attachment of the Ethyl Chain: The ethyl chain can be introduced by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Introduction of the Thiocyanate Group: The final step involves the reaction of the ethyl-substituted pyrazole with thiocyanate salts, such as potassium thiocyanate, in the presence of a suitable solvent like acetone.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding thioureas or thiocarbamates.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The thiocyanate group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Thioureas, thiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science:
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The thiocyanate group can also participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the ethyl thiocyanate group, making it less versatile in terms of chemical reactivity.
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine: Contains an amine group instead of a thiocyanate group, leading to different reactivity and applications.
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl isothiocyanate: Similar structure but with an isothiocyanate group, which may have different reactivity and biological activity.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and biological studies.
Eigenschaften
CAS-Nummer |
83467-30-5 |
|---|---|
Molekularformel |
C8H11N3S |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl thiocyanate |
InChI |
InChI=1S/C8H11N3S/c1-6-8(3-4-12-5-9)7(2)11-10-6/h3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
SRQPYDHJCVMVPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)CCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)


![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)








